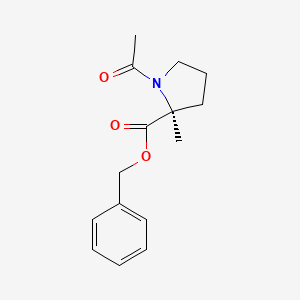

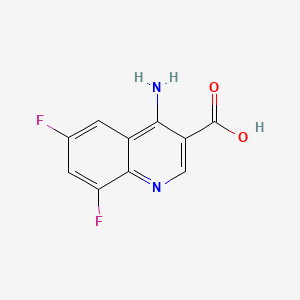

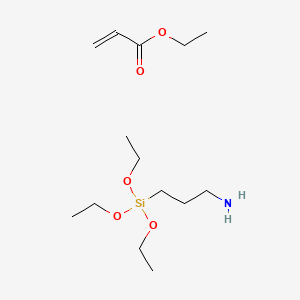

![molecular formula C10H10BrFN2 B594922 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1314987-85-3](/img/structure/B594922.png)

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” is an organic compound and a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antimicrobial Activity

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole derivatives have been studied for their potential antimicrobial activities. A study by Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Benzyl penicillin (V. Reddy & K. R. Reddy, 2010).

Drug Development

The design and synthesis of new heterocyclic systems containing benzo[d]imidazole have attracted interest in drug development. Zhang et al. (2021) discussed the synthesis of imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives, highlighting the significance of benzo[d]imidazole as a privileged scaffold in pharmacology (Zhang, Yan, Wang, & Liu, 2021).

Fluorescence Properties

A study by Fang et al. (2014) on the synthesis of benzo[4,5]imidazo[1,2-a]quinazoline derivatives, involving a variety of substituted aryl aldehydes and ketones, revealed interesting fluorescence properties in the target compounds, indicating potential applications in material sciences (Fang, Niu, Yang, Li, Si, Feng, & Ma, 2014).

Inhibitory Activities in Pharmacology

Nandha et al. (2018) synthesized fluorobenzimidazoles as inhibitors of enzymes like 5‐lipoxygenase and soluble epoxide hydrolase, demonstrating the compound's relevance in anti-inflammatory activities (Nandha, Ramareddy, & Kuntal, 2018).

Synthesis for Antimicrobial Screening

Binoy et al. (2021) discussed the synthesis of fluorinated heterocyclic compounds for pharmacological screening, focusing on the antibacterial and anti-inflammatory activities of synthesized compounds containing fluorobenzimidazole (Binoy, Nargund, Nargund, & Nargund, 2021).

X-Ray Diffraction Studies

Research by Morais et al. (2012) on benzimidazole compounds, including derivatives like 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, provided insights into the structures of these compounds through X-ray diffraction studies, valuable for the design of amyloid-avid probes (Morais, Santos, Santos, & Paulo, 2012).

Anti-Tubercular Activity

Sathe et al. (2010) synthesized and screened fluorobenzothiazole incorporated imidazolines with fluorine at the 6 position for their antitubercular activity, showing the compound's relevance in addressing tuberculosis (Sathe, Jaychandran, Jagtap, & Sreenivasa, 2010).

Mécanisme D'action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRVEAXHAVOZSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=CC(=C(C=C21)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716497 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-85-3 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

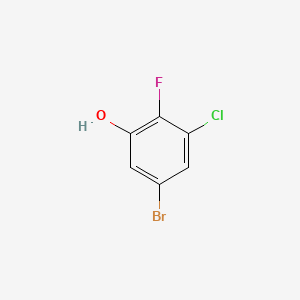

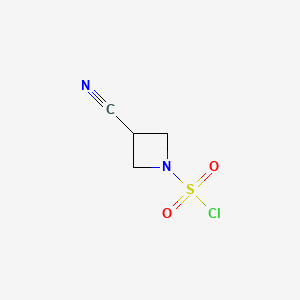

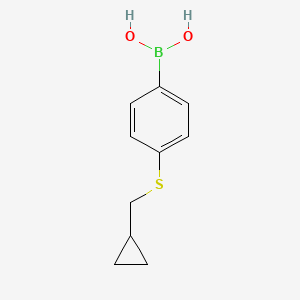

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)